molecular formula C18H20Cl2N2O3 B1203490 5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole CAS No. 107355-45-3

5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole

Cat. No. B1203490
M. Wt: 383.3 g/mol
InChI Key: JJDHAOLOHQTGMG-UHFFFAOYSA-N
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Description

The compound “5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole” is a solid . It belongs to the class of phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring . The molecular formula of this compound is C21H26Cl2N2O6 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains an isoxazole ring, a type of azole ring that includes an oxygen atom and a nitrogen atom . It also contains a dichlorophenyl group and a pentyl (five-carbon) chain . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a flash point of 347.3±31.5 °C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 freely rotating bonds . Its polar surface area is 96 Å2 .

Scientific Research Applications

  • Synthetic Procedures and Chemical Properties :

    • Ellames and Kunec (1991) described a synthetic procedure for producing a radiolabeled version of this compound, emphasizing its potential in radiochemical applications (Ellames & Kunec, 1991).
  • Biological Activity and Antiviral Applications :

    • Research by Guiles, Diana, and Pevear (1995) explored the in vitro activity of analogs of this compound against human rhinovirus serotypes, highlighting its potential as an antiviral agent (Guiles, Diana, & Pevear, 1995).
    • Woods et al. (1989) investigated the in vitro and in vivo activities of this compound, focusing on its broad-spectrum antipicornavirus properties (Woods et al., 1989).
  • Chemical Modifications and Derivatives :

    • Diana et al. (1985) synthesized and evaluated a series of related compounds as antipicornavirus agents, studying the effects of structural modifications on antiviral activity (Diana et al., 1985).
  • Medicinal Chemistry and Structure-Activity Relationships :

    • A study by Diana et al. (1987) on substituted phenyl analogues of this compound revealed insights into the structure-activity relationships important for inhibiting human rhinovirus serotypes (Diana et al., 1987).
  • Other Chemical Applications :

    • Research by Bumagin et al. (2017) utilized derivatives of isoxazole, including compounds similar to the one , for catalysis in Suzuki reactions in aqueous media, demonstrating its utility in organic synthesis (Bumagin et al., 2017).

properties

IUPAC Name

5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDHAOLOHQTGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910301
Record name 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole

CAS RN

107355-45-3
Record name Win 54954
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WIN-54954
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URL https://www.drugbank.ca/drugs/DB08723
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WIN-54954
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Synthesis routes and methods I

Procedure details

To a stirred suspension of milled potassium carbonate (172.5 gm, 1.25 moles) in 1.35 L dimethylformamide (DMF) was added 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride (133.5 gm, 0.5 moles). Heavy gas evolution (CO2) occurred and the reaction was warmed on the steam bath to 70° C. After stirring for about 5 minutes, 5-(5-bromopentyl)-3-methylisoxazole (121.8 gm, 0.525 moles) was added in one portion. The mixture was heated to 90°-95° C. for 1 hr, allowed to cool to room temperature and then filtered. The filter cake was rinsed with DMF and the filtrate was concentrated under water vacuum to a viscous brown oil (260 gm). This residue was dissolved in 300 ml isopropyl acetate and washed with water and then with brine. The organic layer was dried over MgSO4, charcoaled, filtered and evaporated to dryness. The crude product (220 gm oil) was diluted with 287 ml acetone (1.5 volumes based on theoretical yield) and was cooled and stirred in a Dry Ice/acetone bath to -25° C. The product was collected and air dried to give 115 gm (60% yield) of 5-{5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole, m.p. 38°-40° C. A sample when recrystallized from triethylamine had the m.p. 42°-43° C.
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride
Quantity
133.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
121.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.0 g 3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide in 75 ml methylene dichloride was added 0.92 g 1,8-diazabicyclo[5.4.0]undec-7-ene, and the mixture was heated at reflux for about 16 hrs. The reaction mixture was concentrated in vacuo and the residue partitioned between 150 ml ethyl acetate and 50 ml water. The organic layer was separated, washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel and eluted with 1:1 ethyl acetate:hexane. The eluted material was isolated, dissolved in ether and crystallized upon seeding to give 0.60 g (66%) of 5-{5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole, light yellow solid, m.p. 39°-40° C., identical with the compound of Example 105, as confirmed by thin layer chromatography.
Name
3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1cc(CCCCCBr)on1
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reactant
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reactant
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Oc1c(Cl)cc(C2=NCCO2)cc1Cl
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Synthesis routes and methods IV

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
Name
Cc1cc(CCCCCOc2c(Cl)cc(C(=O)NCCCl)cc2Cl)on1
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole
Reactant of Route 2
Reactant of Route 2
5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole
Reactant of Route 3
5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole
Reactant of Route 4
Reactant of Route 4
5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole
Reactant of Route 5
Reactant of Route 5
5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole
Reactant of Route 6
Reactant of Route 6
5-(5-(2,6-Dichloro-4-(4,5-Dihydro-2-Oxazoly)phenoxy)pentyl)-3-Methyl Isoxazole

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